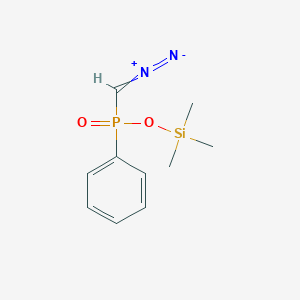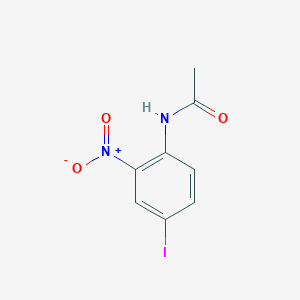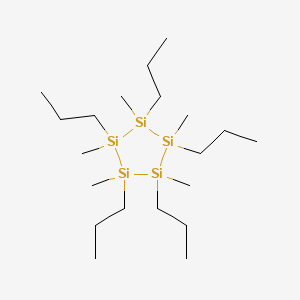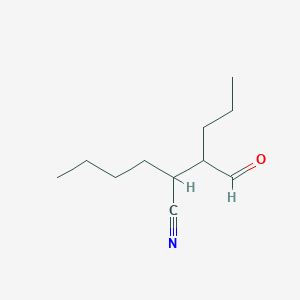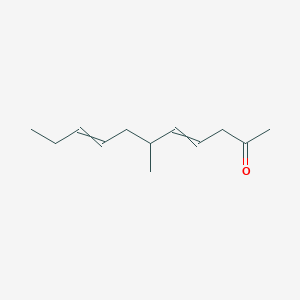
6-Methylundeca-4,8-dien-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylundeca-4,8-dien-2-one is an organic compound with the molecular formula C12H20O It is a ketone with a unique structure that includes a methyl group and two double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylundeca-4,8-dien-2-one can be achieved through several methods. One common approach involves the reaction of appropriate starting materials under controlled conditions. For instance, the reaction of a suitable aldehyde with a methyl vinyl ketone in the presence of a base can yield the desired compound. The reaction typically requires a solvent such as toluene and is carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions
6-Methylundeca-4,8-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
6-Methylundeca-4,8-dien-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Research explores its potential therapeutic effects and mechanisms of action.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 6-Methylundeca-4,8-dien-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain pathways, leading to desired biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully understand its mechanism .
Comparación Con Compuestos Similares
Similar Compounds
5,9-Undecadien-2-one, 6,10-dimethyl-: This compound has a similar structure but differs in the position of double bonds and methyl groups.
2-Methyl-6-methyleneocta-2,7-dien-4-one: Another related compound with variations in the carbon chain and functional groups.
Uniqueness
6-Methylundeca-4,8-dien-2-one is unique due to its specific arrangement of double bonds and the presence of a methyl group at a particular position. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
88691-58-1 |
|---|---|
Fórmula molecular |
C12H20O |
Peso molecular |
180.29 g/mol |
Nombre IUPAC |
6-methylundeca-4,8-dien-2-one |
InChI |
InChI=1S/C12H20O/c1-4-5-6-8-11(2)9-7-10-12(3)13/h5-7,9,11H,4,8,10H2,1-3H3 |
Clave InChI |
YIMAFSXXTVAJLO-UHFFFAOYSA-N |
SMILES canónico |
CCC=CCC(C)C=CCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl {2-[5-(trimethylsilyl)furan-3-yl]ethyl}propanedioate](/img/structure/B14398900.png)
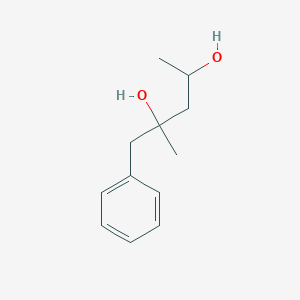
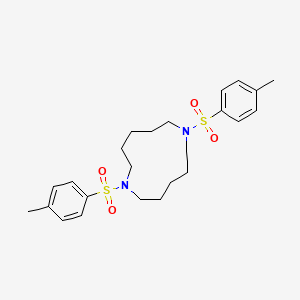
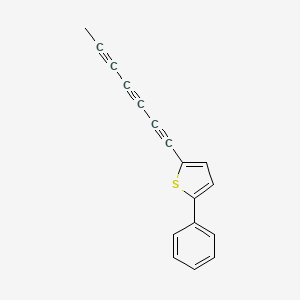
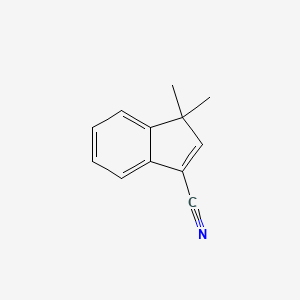
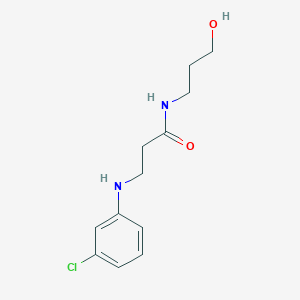
![N~1~-{4-Chloro-6-[(propan-2-yl)oxy]-1,3,5-triazin-2-yl}ethane-1,2-diamine](/img/structure/B14398921.png)
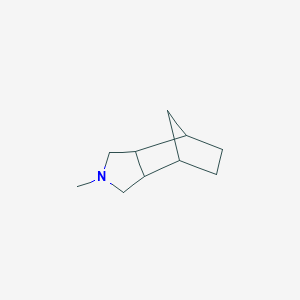
![2-(1-Chloroethyl)-4-methyl-2-[4-(2-methylpropyl)phenyl]-1,3-dioxane](/img/structure/B14398952.png)
